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Compound of Interest

Compound Name: Z-Ala-Trp-OH

Cat. No.: B039189 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the protected dipeptide Z-Ala-Trp-OH (N-benzyloxycarbonyl-L-alanyl-L-tryptophan). Designed

for researchers, scientists, and professionals in drug development, this document delves into

the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, offering not just the

data itself, but the underlying principles and experimental methodologies.

Introduction to Z-Ala-Trp-OH
Z-Ala-Trp-OH is a dipeptide composed of L-alanine and L-tryptophan, with the N-terminus of

alanine protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial in peptide

synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation.

The tryptophan residue, with its indole side chain, is often a key component in biologically

active peptides and is a useful probe in biophysical studies.[1] Accurate characterization of Z-
Ala-Trp-OH using spectroscopic methods is essential to confirm its identity, purity, and

structural integrity before its use in further research and development.

Part 1: Mass Spectrometry Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and

elucidating the structure of peptides. For Z-Ala-Trp-OH, electrospray ionization (ESI) is a

suitable soft ionization method that allows for the generation of intact molecular ions with

minimal fragmentation.[2]

Expected Mass Spectrometry Data
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The primary goal of the MS analysis is to confirm the molecular mass of Z-Ala-Trp-OH.

Parameter Value Source

Molecular Formula C₂₂H₂₃N₃O₅ [1]

Molecular Weight 409.44 g/mol [1]

Expected [M+H]⁺ 410.44 m/z Calculated

Expected [M+Na]⁺ 432.42 m/z Calculated

Experimental Protocol: LC-MS Analysis
This protocol outlines a general procedure for the analysis of Z-Ala-Trp-OH using liquid

chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

Dissolve Z-Ala-Trp-OH in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to
a concentration of approximately 1 mg/mL.
Further dilute the stock solution with the initial mobile phase to a final concentration of 10-
100 µg/mL.

2. Liquid Chromatography (LC) Conditions:

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).
Scan Mode: Full scan from m/z 100 to 1000.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
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Desolvation Temperature: 350 °C.
Collision Gas: Argon (for MS/MS).

Data Interpretation
The full scan mass spectrum is expected to show a prominent peak at m/z 410.44,

corresponding to the protonated molecular ion [M+H]⁺. The presence of a sodium adduct

[M+Na]⁺ at m/z 432.42 is also common.

For structural confirmation, tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is

performed. The fragmentation of peptides in a mass spectrometer typically occurs at the

peptide bonds, leading to the formation of b- and y-ions.[3]

b-ions contain the N-terminus of the peptide.

y-ions contain the C-terminus of the peptide.

The expected fragmentation pattern for Z-Ala-Trp-OH is illustrated below.

Z-Ala-Trp-OH Fragmentation
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Caption: Predicted b and y ion fragmentation of Z-Ala-Trp-OH.
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The major expected fragment ions are:

b₁-ion: Corresponds to the Z-Ala portion. (m/z = 222.09)

y₁-ion: Corresponds to the Trp-OH portion. (m/z = 205.08)

The presence of these fragment ions confirms the sequence of the dipeptide.

Part 2: ¹H NMR Spectroscopy Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen atoms in a molecule, allowing for the confirmation of its structure.

Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts for the protons in Z-Ala-Trp-OH,

based on known values for similar structures.[4][5] Chemical shifts can be influenced by

solvent and concentration.[6]

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Ala-CH₃ ~1.3 Doublet 3H

Trp-βCH₂ ~3.2 Multiplet 2H

Ala-αCH ~4.2 Multiplet 1H

Trp-αCH ~4.6 Multiplet 1H

Z-CH₂ ~5.1 Singlet 2H

Trp-indole & Z-phenyl ~7.0 - 7.6 Multiplet 10H

Ala-NH ~7.8 Doublet 1H

Trp-NH ~8.1 Doublet 1H

Trp-indole NH ~10.8 Singlet 1H

COOH ~12.0 Broad Singlet 1H
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Experimental Protocol: ¹H NMR Acquisition
1. Sample Preparation:

Dissolve approximately 5-10 mg of Z-Ala-Trp-OH in 0.5-0.7 mL of a deuterated solvent (e.g.,
DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for peptides as it can dissolve a wider
range of compounds and the amide and carboxyl protons are more readily observed.
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

Spectrometer: 400 MHz or higher field NMR spectrometer.
Nucleus: ¹H.
Temperature: 298 K.
Pulse Program: Standard single-pulse experiment.
Number of Scans: 16-64 scans, depending on the sample concentration.
Spectral Width: 0-14 ppm.

Data Interpretation
The ¹H NMR spectrum can be interpreted by analyzing the chemical shifts, integration values,

and coupling patterns.

Aliphatic Region (0-5 ppm): This region will contain the signals for the alanine methyl and α-

protons, and the tryptophan β- and α-protons. The coupling between the α- and β-protons

will give rise to complex multiplets.

Aromatic Region (7-8 ppm): The protons of the tryptophan indole ring and the Z-group's

phenyl ring will resonate in this region.

Amide and Indole NH Region (7.5-11 ppm): The amide protons of the peptide backbone and

the indole NH proton of the tryptophan side chain are found downfield. Their chemical shifts

are sensitive to hydrogen bonding and conformation.

Carboxylic Acid Region (>10 ppm): The carboxylic acid proton, if observable, will appear as a

broad singlet at a very downfield chemical shift.
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NMR Data Acquisition and Analysis Workflow

Sample Preparation
(Dissolve in Deuterated Solvent)

NMR Data Acquisition
(¹H and ¹³C Spectra)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Integration, Coupling)

Structure Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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